(4xi)-alpha-D-xylo-Hexopyranuronosyl-(1->3)-(3xi)-2-(acetylamino)-2-deoxy-beta-D-ribo-hexopyranosyl-(1->4)-(5xi)-beta-D-xylo-hexopyranuronosyl-(1->3)-2-(acetylamino)-2-deoxy-D-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

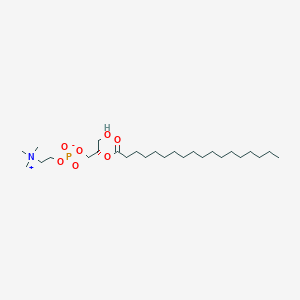

Hyaluronic acid is a naturally occurring polysaccharide found in the extracellular matrix of vertebrate tissues, particularly in soft connective tissues. It is a linear glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. This compound is known for its remarkable ability to retain water, making it a crucial component in maintaining tissue hydration and elasticity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hyaluronic acid can be synthesized through various methods, including chemical, enzymatic, and microbial fermentation processes. The chemical synthesis involves the polymerization of glucuronic acid and N-acetylglucosamine under controlled conditions. Enzymatic synthesis utilizes hyaluronan synthase enzymes to catalyze the formation of hyaluronic acid from its monomeric precursors .

Industrial Production Methods: Industrial production of hyaluronic acid primarily relies on microbial fermentation, particularly using strains of Streptococcus zooepidemicus. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the hyaluronic acid produced. This method is preferred due to its high yield and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: Hyaluronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used to oxidize hyaluronic acid, resulting in the cleavage of the polysaccharide chain and formation of aldehyde groups.

Reduction: Sodium borohydride is used to reduce the aldehyde groups formed during oxidation back to hydroxyl groups.

Substitution: Various chemical agents, such as carbodiimides, are used to introduce functional groups into the hyaluronic acid molecule, enhancing its properties for specific applications

Major Products Formed: The major products formed from these reactions include cross-linked hyaluronic acid hydrogels, which are used in various biomedical applications, such as drug delivery systems and tissue engineering .

Aplicaciones Científicas De Investigación

Hyaluronic acid has a broad range of applications in scientific research due to its unique physicochemical properties and involvement in various biological processes :

Chemistry: Used as a template for the synthesis of nanomaterials and as a stabilizer in colloidal systems.

Biology: Plays a crucial role in cell signaling, wound healing, and tissue regeneration.

Medicine: Widely used in ophthalmology for eye surgeries, in orthopedics for treating osteoarthritis, and in dermatology as a dermal filler for cosmetic procedures.

Industry: Utilized in the production of cosmetics, personal care products, and as a food additive for its moisturizing properties

Mecanismo De Acción

Hyaluronic acid exerts its effects through two primary mechanisms: serving as a passive structural molecule and acting as a signaling molecule. As a structural molecule, it provides an open hydrated matrix that facilitates cell migration and tissue hydration. As a signaling molecule, it interacts with specific cell surface receptors, such as CD44 and RHAMM, to regulate various cellular processes, including proliferation, differentiation, and inflammation .

Comparación Con Compuestos Similares

Chondroitin Sulfate: Another glycosaminoglycan found in cartilage, known for its role in maintaining cartilage structure and function.

Sodium Hyaluronate: A salt form of hyaluronic acid, commonly used in skincare products for its enhanced stability and absorption.

Polyglutamic Acid: A biopolymer with similar hydrating properties, often used as an alternative to hyaluronic acid in skincare formulations .

Uniqueness: Hyaluronic acid is unique due to its high molecular weight, exceptional water retention capacity, and biocompatibility. These properties make it an ideal candidate for various biomedical and cosmetic applications, distinguishing it from other similar compounds .

Propiedades

Fórmula molecular |

C28H44N2O23 |

|---|---|

Peso molecular |

776.6 g/mol |

Nombre IUPAC |

(2S,4S,5R,6S)-6-[(2S,3R,5S,6R)-3-acetamido-2-[(3S,4R,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11-,12-,13+,14?,15-,16-,17-,18-,19?,20+,21+,22?,25?,26+,27+,28-/m1/s1 |

Clave InChI |

KIUKXJAPPMFGSW-YXBJCWEESA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H](C(O2)C(=O)O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H](C([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)

![3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)

![2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde](/img/structure/B13411233.png)

![Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate](/img/structure/B13411238.png)

![2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13411249.png)